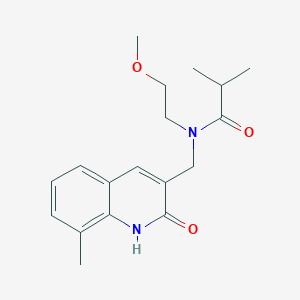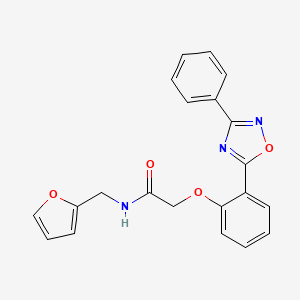
N-(furan-2-ylmethyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide varies depending on its application. In medicinal chemistry, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting certain enzymes and modulating cellular signaling pathways. In biochemistry, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. In materials science, it has been shown to exhibit excellent charge transport properties due to its unique molecular structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicinal chemistry, it has been shown to exhibit cytotoxic effects on cancer cells and antimicrobial activity against certain bacteria and fungi. In biochemistry, it has been shown to inhibit the activity of certain enzymes and modulate cellular signaling pathways. In materials science, it has been shown to exhibit excellent charge transport properties and high thermal stability.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(furan-2-ylmethyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments include its unique molecular structure, which makes it a promising candidate for various applications. Its ability to inhibit certain enzymes and modulate cellular signaling pathways also makes it a valuable tool in biochemistry research. However, the limitations of using this compound in lab experiments include its relatively complex synthesis method and its potential toxicity, which may require special handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for the research and development of N-(furan-2-ylmethyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. In medicinal chemistry, further studies are needed to explore its potential as a cancer therapeutic agent and to investigate its antifungal and antimicrobial activities. In biochemistry, future research could focus on identifying the specific enzymes that this compound inhibits and elucidating its mechanism of action. In materials science, future studies could explore its potential use in the development of organic electronic devices and other advanced materials.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of furan-2-carbaldehyde, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol, and chloroacetic acid in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antifungal activities. In biochemistry, it has been studied for its ability to inhibit certain enzymes and modulate cellular signaling pathways. In materials science, it has been explored for its potential use in the development of organic electronic devices.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-19(22-13-16-9-6-12-26-16)14-27-18-11-5-4-10-17(18)21-23-20(24-28-21)15-7-2-1-3-8-15/h1-12H,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLPRKVZNQULNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


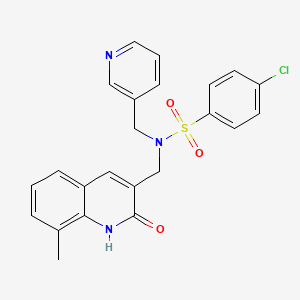
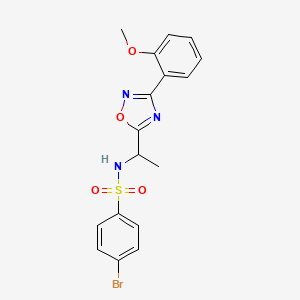
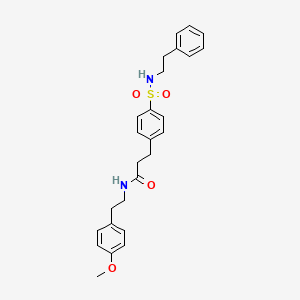
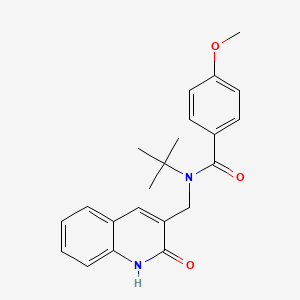

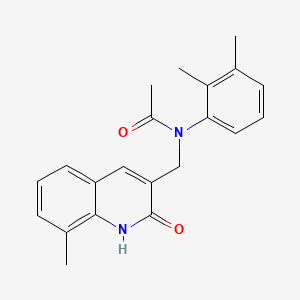
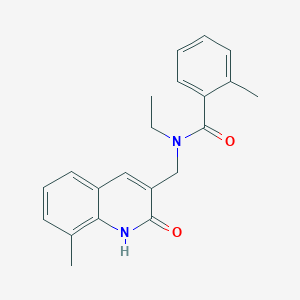
![N-(2,6-diethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701197.png)
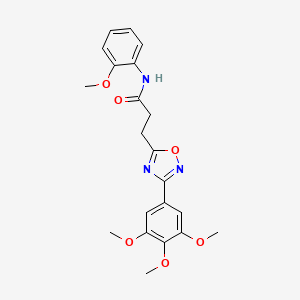
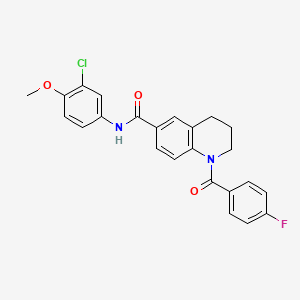

![N-cyclopropyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7701237.png)
